molecular formula C20H20N2O8 B1141851 ALDOSTATIN CAS No. 114137-09-6

ALDOSTATIN

Cat. No.: B1141851
CAS No.: 114137-09-6
M. Wt: 416.384
Attention: For research use only. Not for human or veterinary use.
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Description

Aldostatin is a physiologically-active natural substance isolated from the microorganism Pseudeurotium zonatum . Research indicates that this compound acts as an aldose reductase inhibitor . The enzyme aldose reductase is involved in the polyol pathway, which converts glucose to sorbitol. The accumulation of sorbitol is linked to various diabetic complications. Therefore, inhibitors of aldose reductase like this compound are investigated for their potential role in managing chronic complications associated with diabetes, such as neuropathy, retinopathy, cataracts, and other abnormal conditions . This makes this compound a compound of significant interest for biochemical and pharmacological research aimed at understanding and intervening in disease pathways related to sugar metabolism. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

114137-09-6

Molecular Formula

C20H20N2O8

Molecular Weight

416.384

Synonyms

ALDOSTATIN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Factors for Comparative Analysis

Factor Example from Evidence Relevance to ALDOSTATIN
Pharmacokinetics Gender differences in Lovastatin exposure () Critical for dosing and efficacy.
Analytical Methods Challenges in chemical analysis of substances in articles () Ensures purity and identity verification.
Formulation Pharmaceutical combinations with "Compound A" () Highlights synergy or antagonism with co-agents.

Hypothetical Comparison Framework

If this compound is a statin-like compound (e.g., similar to Lovastatin ), comparisons might include:

Mechanism of Action : Inhibition of HMG-CoA reductase vs. aldosterone synthase.

Bioavailability: Gender-specific pharmacokinetics (as noted for Lovastatin) .

Safety Profile : Drug-drug interactions, as discussed in for combination therapies .

Critical Limitations

Lack of Primary Data: No structural, in vitro, or in vivo data for this compound are available in the evidence.

Analytical Challenges: As per , chemical analysis of novel compounds requires rigorous validation to avoid ambiguous results .

Recommendations for Future Research

Clarify Terminology: Verify the correct chemical name or CAS registry number.

Access Specialized Databases : Consult authoritative sources (e.g., FDA filings, clinical trial registries, or patent documents).

Prioritize Analytical Validation : Use methods described in and to characterize this compound’s composition and purity .

Q & A

Basic: What standardized protocols should guide the synthesis of ALDOSTATIN in experimental settings?

Answer:
Synthesis protocols for this compound should adhere to established guidelines for chemical reproducibility. Key steps include:

  • Reagent purity validation : Use NMR or mass spectrometry (MS) to confirm starting material integrity .
  • Reaction optimization : Employ design-of-experiment (DoE) frameworks to test variables like temperature, solvent polarity, and catalyst ratios .
  • Purification : Utilize HPLC with UV/Vis detection and collect multiple fractions for purity assessment (>95% by area under the curve) .
  • Documentation : Detailed experimental logs should accompany synthetic procedures, including batch-specific anomalies (e.g., yield fluctuations) .

Basic: How should researchers characterize this compound’s structural and functional properties?

Answer:
Characterization requires multi-modal validation:

  • Structural analysis : Combine 1^1H/13^13C NMR, high-resolution MS, and X-ray crystallography (if crystalline) to confirm molecular identity .
  • Functional assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., aldosterone synthase) .
  • Purity thresholds : Report residual solvent levels via gas chromatography (GC) and endotoxin content (for in vivo studies) using the Limulus Amebocyte Lysate assay .

Basic: What in vitro models are appropriate for initial pharmacological screening of this compound?

Answer:
Prioritize physiologically relevant systems:

  • Cell lines : Use aldosterone-sensitive cells (e.g., adrenal NCI-H295R) to assess steroidogenic inhibition .
  • Dose-response curves : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values, ensuring ≥3 biological replicates per concentration .
  • Control groups : Include positive controls (e.g., known aldosterone inhibitors) and vehicle-only treatments to validate assay specificity .

Advanced: How can contradictory findings about this compound’s mechanism of action be resolved?

Answer:
Address contradictions through:

  • Comparative replication : Repeat experiments using identical protocols across independent labs to isolate methodological variability .
  • Cross-species validation : Test this compound in human primary cells and animal models (e.g., CYP11B2-transgenic mice) to confirm target engagement .
  • Data triangulation : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify off-target pathways confounding results .

Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?

Answer:

  • Nonlinear mixed-effects modeling : Account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies .
  • Time-series analysis : Use longitudinal models (e.g., generalized estimating equations) for repeated-measurement data in chronic dosing studies .
  • Multiple testing correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics-level datasets .

Advanced: How can batch-to-batch variability in this compound synthesis be minimized?

Answer:

  • Quality-by-Design (QbD) : Implement risk-assessment matrices to prioritize critical process parameters (e.g., reaction time, solvent purity) .
  • Real-time monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progression and abort deviations early .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage-sensitive intermediates .

Advanced: What strategies integrate multi-omics data with this compound’s pharmacological profiles?

Answer:

  • Pathway enrichment analysis : Map transcriptomic data (e.g., differentially expressed genes) to KEGG or Reactome pathways using tools like GSEA .
  • Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to visualize this compound’s polypharmacology .
  • Machine learning : Train random forest models on metabolomic datasets to predict off-target effects .

Basic: What ethical guidelines govern preclinical studies involving this compound?

Answer:

  • Animal welfare : Follow ARRIVE 2.0 guidelines for in vivo experiments, including sample-size justification and humane endpoints .
  • Data transparency : Pre-register study protocols on platforms like Open Science Framework to reduce reporting bias .
  • Institutional oversight : Obtain approval from ethics committees (IACUC or equivalent) for all vertebrate research .

Advanced: How can CRISPR-Cas9 validate this compound’s target specificity in complex biological systems?

Answer:

  • Knockout validation : Generate CYP11B2 (aldosterone synthase) knockout cell lines and compare this compound’s efficacy to wild-type controls .
  • Off-target screening : Perform whole-exome sequencing on treated cells to identify unintended genomic edits .
  • Rescue experiments : Re-express CYP11B2 in knockout models to confirm restored sensitivity to this compound .

Advanced: Which computational models predict this compound’s pharmacokinetics in heterogeneous populations?

Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate drug disposition using population-specific parameters (e.g., hepatic CYP3A4 activity) .
  • Monte Carlo simulations : Estimate inter-individual variability in bioavailability and clearance rates .
  • Covariate analysis : Identify demographic factors (e.g., age, renal function) influencing exposure-response relationships via nonlinear mixed-effects modeling .

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